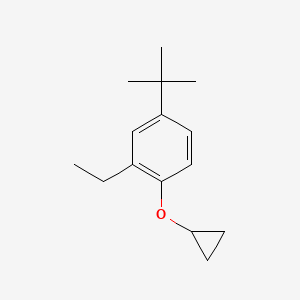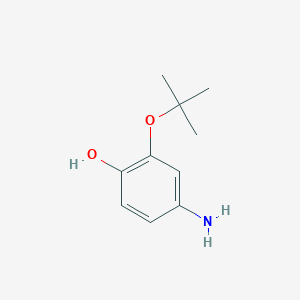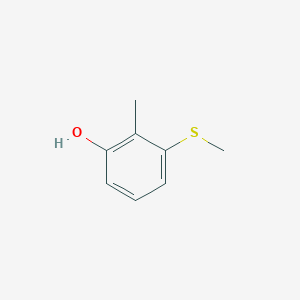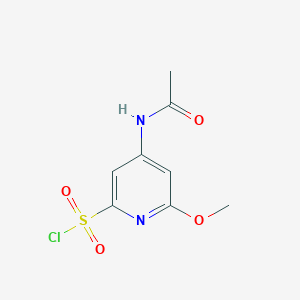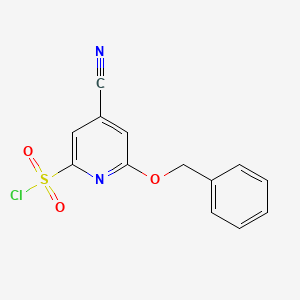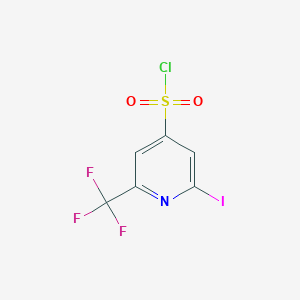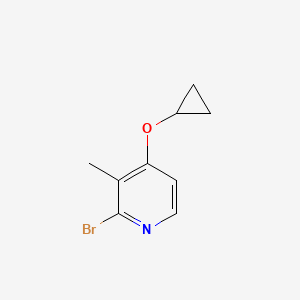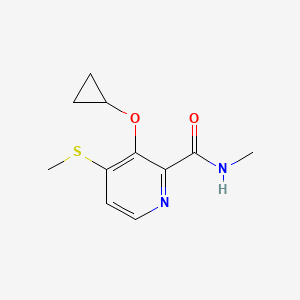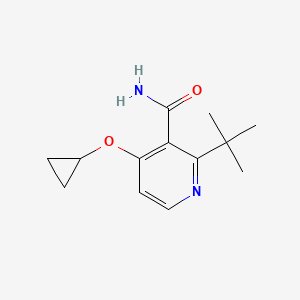
2-Tert-butyl-4-cyclopropoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-cyclopropoxynicotinamide is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molar mass of 234.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butyl-4-chloronicotinamide and cyclopropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to reflux in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Cyclopropoxylation: The cyclopropanol is added dropwise to the reaction mixture, and the reaction is allowed to proceed for several hours until completion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophilic groups replacing the cyclopropoxy group.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-cyclopropoxynicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including oxidative stress response, inflammatory pathways, and cell signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Widely used as an antioxidant in various industries.
2,4,6-Tri-tert-butylphenol: Exhibits efficient antioxidant activity but is also known for its toxicity
Uniqueness
2-Tert-butyl-4-cyclopropoxynicotinamide is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-tert-butyl-4-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)11-10(12(14)16)9(6-7-15-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clave InChI |
NTGSKCUKIKZKEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=C1C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



